molecular formula C11H19NO4 B1377555 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid CAS No. 1630907-04-8

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid

Cat. No.: B1377555
CAS No.: 1630907-04-8
M. Wt: 229.27 g/mol
InChI Key: NBZXLLZSQJEBME-UHFFFAOYSA-N
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Description

3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a chemical compound that features a cyclobutane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group. This compound is often used in organic synthesis and pharmaceutical research due to its functional groups that allow for various chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

  • Cyclobutane Synthesis: Cyclobutane derivatives can be synthesized through various methods, including the cyclization of linear precursors or rearrangement reactions.

  • Carboxylic Acid Introduction: The carboxylic acid group can be introduced through oxidation reactions of corresponding alcohols or aldehydes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the protection of amines, followed by the formation of the cyclobutane ring and introduction of the carboxylic acid group.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to produce derivatives such as esters or amides.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

  • Substitution: The Boc-protected amine can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and borane (BH3).

  • Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Alcohols, aldehydes, and amines.

  • Substitution: Various substituted amines and cyclobutanes.

Scientific Research Applications

This compound is widely used in scientific research due to its versatile functional groups. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The Boc-protected amine group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In peptide synthesis, the Boc group is removed under acidic conditions, allowing for the formation of peptide bonds. The cyclobutane ring and carboxylic acid group can participate in various chemical reactions, contributing to the synthesis of complex molecules.

Comparison with Similar Compounds

  • 3-((Boc-amino)methyl)cyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring instead of cyclobutane.

  • 3-((Boc-amino)ethyl)cyclobutanecarboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring and a Boc-protected amine group, which allows for specific chemical transformations not possible with other similar compounds.

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZXLLZSQJEBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139476
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427319-48-9
Record name cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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